molecular formula C17H14N2O3 B11660711 2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11660711
M. Wt: 294.30 g/mol
InChI Key: XBIGUQRVKDBRJP-UHFFFAOYSA-N
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Description

2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with an imino group and a methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with a suitable chromene derivative. One common method is the reaction of 4-methoxyaniline with 3-formylchromone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the chromene core can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-methoxyphenyl)benzamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-imino-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core and an imino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-imino-N-(4-methoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17(20)14-10-11-4-2-3-5-15(11)22-16(14)18/h2-10,18H,1H3,(H,19,20)

InChI Key

XBIGUQRVKDBRJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N

Origin of Product

United States

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